molecular formula C26H32N2O9 B127223 Strictosidinic acid CAS No. 150148-81-5

Strictosidinic acid

Cat. No. B127223
M. Wt: 516.5 g/mol
InChI Key: CMMIVMFGFIBAGC-IUNANRIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strictosidinic acid is a compound isolated from Psychotria myriantha, a plant known for its glucosidic monoterpene indole alkaloids, which have various effects on the central nervous system, including anxiolytic, antidepressant, analgesic, and effects on learning and memory acquisition . It has been shown to alter monoamine levels in the rat hippocampus and striatum, suggesting potential central nervous system activity .

Synthesis Analysis

Strictosidinic acid is not synthesized directly but is a natural product derived from the plant Psychotria myriantha. The biosynthesis of related compounds involves the enzyme strictosidine synthase, which catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine, a key intermediate in the biosynthesis of monoterpenoid indole alkaloids . This enzyme has been studied extensively and has been expressed in various systems, including Escherichia coli and transgenic tobacco plants .

Molecular Structure Analysis

While the specific molecular structure of strictosidinic acid is not detailed in the provided papers, it is related to strictosidine, the precursor to over 1000 indole alkaloids. The structure of strictosidine has been elucidated and is known to be a stereospecific alkaloidal intermediate in monoterpenoid indole alkaloid biosynthesis .

Chemical Reactions Analysis

Strictosidinic acid has been shown to affect monoamine levels in the central nervous system. In rat striatum, it caused a reduction in serotonin (5-HT) levels and an increase in its metabolite 5-HIAA, as well as alterations in dopamine (DA) levels and its metabolites DOPAC and HVA . These changes suggest that strictosidinic acid may influence neurotransmitter systems, potentially by inhibiting precursor enzymes of 5-HT biosynthesis or monoamine oxidase activity, as indicated by its inhibitory effect on MAO A in rat brain mitochondria .

Physical and Chemical Properties Analysis

The physical and chemical properties of strictosidinic acid are not explicitly described in the provided papers. However, the properties of strictosidine synthase, the enzyme involved in the biosynthesis of related alkaloids, have been characterized. The enzyme has been purified from various sources, showing high substrate specificity, no apparent cofactor requirement, and stability at low temperatures . The enzyme's activity is not inhibited by end products in the biosynthetic pathway of indole alkaloids, which suggests a tightly regulated biosynthetic process .

Scientific Research Applications

Neurological Effects

  • Effect on Monoamine Levels in Rat Brain : Research shows that strictosidinic acid influences monoamine levels in the rat brain. Specifically, it reduced serotonin (5-HT) levels by 28.7% and dopamine (DA) levels by 8.0%, while increasing the levels of their metabolites. These findings suggest that strictosidinic acid has significant effects on the central nervous system, warranting further study of Psychotria compounds' central actions (Farias et al., 2010).

Antioxidant and Enzyme Inhibition Properties

  • Antioxidant Agent and Acetylcholinesterase Inhibitor : Strictosidinic acid has been evaluated for its antioxidant properties and its ability to inhibit acetylcholinesterase. Research identified that it exhibits strong free-radical scavenging activity, and some alkaloids in the strictosidinic acid family have shown moderate acetylcholinesterase inhibitory effects (Cardoso et al., 2004).

Effect on Monoamine Oxidase Activity

  • Influence on Monoamine Oxidase Activity : Strictosidinic acid also appears to affect monoamine oxidase activity. A study reported a significant reduction in serotonin levels and dopamine metabolites in rat hippocampus following strictosidinic acid treatment, suggesting its role in inhibiting monoamine oxidase activity (Farias et al., 2012).

Camptothecin Biosynthesis

  • Role in Camptothecin Biosynthesis : In the context of camptothecin biosynthesis, strictosidinic acid is identified as a key intermediate. A study on Ophiorrhiza pumila demonstrated that strictosidinic acid is part of the divergent biosynthetic pathway of camptothecin, an anticancer drug (Yang et al., 2021).

Molecular Structure Analysis

  • Determination of Molecular Structure : The absolute configuration of strictosidinic acid has been elucidated, highlighting its specific molecular structure. This knowledge is crucial for understanding its biological activity and potential therapeutic applications (Castro et al., 2012).

Analgesic and Antipyretic Activities

  • Analgesic and Antipyretic Properties : Research indicates that strictosidinic acid has analgesic and antipyretic effects. It was found to decrease pain responses in mice and exhibit a stronger antipyretic effect than extracts containing it, suggesting potential for pain and fever management (Reanmongkol et al., 2000).

Chemical Conversion Studies

  • Chemical Conversion and Spectroscopic Studies : Chemical correlations and spectroscopic studies have been conducted to resolve structural arguments about the stereochemistry of glucoindole alkaloids like strictosidinic acid. These studies contribute to a deeper understanding of its chemical properties and potential applications (Ohmori et al., 1998).

Future Directions

The future directions of Strictosidinic acid research could involve further investigation into its antidepressant effects , as well as its potential role in the synthesis of other pharmaceutically valuable metabolites .

properties

IUPAC Name

(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-6,11-12,15,18-19,21-23,25-32H,1,7-10H2,(H,33,34)/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMIVMFGFIBAGC-IUNANRIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3C4=C(CCN3)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)C[C@H]3C4=C(CCN3)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315444
Record name Strictosidinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strictosidinic acid

CAS RN

150148-81-5
Record name Strictosidinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150148-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strictosidinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strictosidinic acid
Reactant of Route 2
Strictosidinic acid
Reactant of Route 3
Strictosidinic acid
Reactant of Route 4
Strictosidinic acid
Reactant of Route 5
Strictosidinic acid
Reactant of Route 6
Strictosidinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.